![molecular formula C18H33F2N B14213863 8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine CAS No. 823178-54-7](/img/structure/B14213863.png)
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Difluoro-N,N-dipentylbicyclo[510]octan-1-amine is a chemical compound characterized by its unique bicyclic structure and the presence of fluorine atoms
Vorbereitungsmethoden
The synthesis of 8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core, followed by the introduction of fluorine atoms and the attachment of the dipentylamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions and employing continuous flow techniques to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .
Wissenschaftliche Forschungsanwendungen
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials and as an intermediate in the production of specialty chemicals
Wirkmechanismus
The mechanism of action of 8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine involves its interaction with specific molecular targets. The fluorine atoms and the bicyclic structure contribute to its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine can be compared with other similar compounds, such as:
8,8-Difluoro-N,N-dipropylbicyclo[5.1.0]octan-1-amine: Similar structure but with shorter alkyl chains.
8,8-Difluoro-N,N-dipentylbicyclo[4.1.0]heptan-1-amine: Similar structure but with a different bicyclic core.
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-2-amine: Similar structure but with the amine group attached at a different position. The uniqueness of this compound lies in its specific combination of fluorine atoms, bicyclic core, and dipentylamine group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
823178-54-7 |
|---|---|
Molekularformel |
C18H33F2N |
Molekulargewicht |
301.5 g/mol |
IUPAC-Name |
8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine |
InChI |
InChI=1S/C18H33F2N/c1-3-5-10-14-21(15-11-6-4-2)17-13-9-7-8-12-16(17)18(17,19)20/h16H,3-15H2,1-2H3 |
InChI-Schlüssel |
SMKJDMFNAFRQRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCCCC)C12CCCCCC1C2(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)

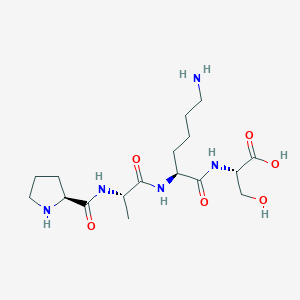
![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)
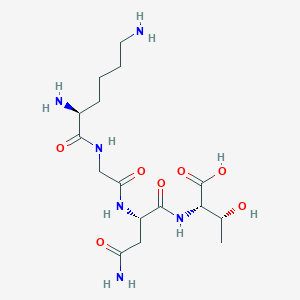
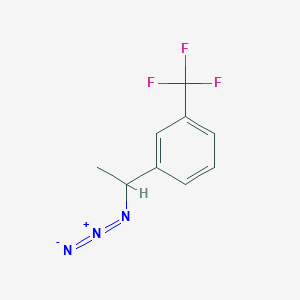
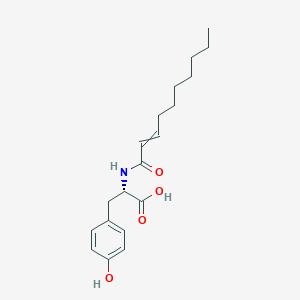
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
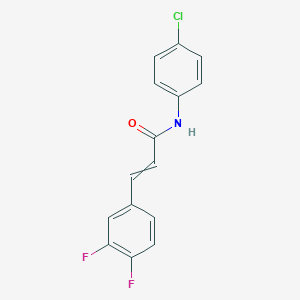
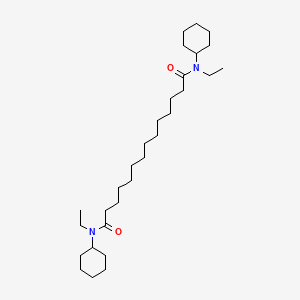
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14213842.png)

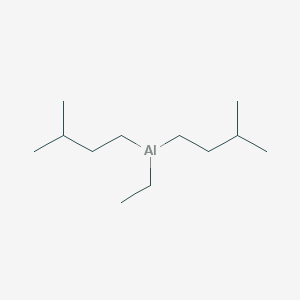
![N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14213857.png)
